molecular formula C29H27N5O2 B2826377 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922117-66-6

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2826377
CAS No.: 922117-66-6
M. Wt: 477.568
InChI Key: FIXBPTLLGIMMBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a pyrazolo[3,4-d]pyrimidine core structure. Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] system, which are known to have significant biological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidine core could potentially undergo various chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[3,4-d]pyrimidine analogs have been synthesized for various purposes, including as potential antitumor agents. The synthesis processes often involve palladium-catalyzed C-C coupling reactions or reductive alkylation, highlighting the compound's relevance in medicinal chemistry for its cell growth inhibitory activity in vitro (Taylor & Patel, 1992). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, further indicating the compound's potential in pharmacology and biochemistry (Chkirate et al., 2019).

Anticancer and Antimicrobial Applications

Novel pyrazolo derivatives, including those with pyrazolopyrimidine frameworks, have been explored for their antimicrobial and anticancer properties. Certain derivatives have shown higher activity than standard drugs, indicating the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that the compound may hold similar potential in cancer treatment and antimicrobial resistance studies.

Anti-Inflammatory and Pharmacological Properties

Research into pyrazolo[3,4-d]pyrimidine derivatives has also included their evaluation as anti-inflammatory agents, with certain compounds demonstrating significant activity without ulcerogenic effects, a common side effect of many anti-inflammatory drugs (Yewale, Ganorkar, Baheti, & Shelke, 2012). This highlights the compound's potential for developing safer anti-inflammatory medications.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrazolo[3,4-d]pyrimidines have been studied for their inhibitory activity against various enzymes, such as cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-21-10-8-9-15-24(21)19-33-20-31-27-25(29(33)36)18-32-34(27)17-16-30-28(35)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,18,20,26H,16-17,19H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXBPTLLGIMMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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